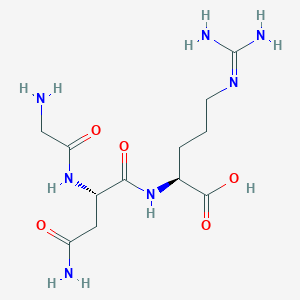

Gly-Asn-Arg

Description

Contextualization of Gly-Asn-Arg within Peptide Science

Peptide science is the study of peptides, which are short chains of amino acid monomers linked by peptide bonds. numberanalytics.com These molecules are fundamental to a vast array of biological functions, acting as hormones, neurotransmitters, and signaling molecules that regulate cellular processes. numberanalytics.comontosight.ai Tripeptides, composed of three amino acids, represent a significant class within this field, as they are large enough to possess specific biological activity yet small enough to be synthesized and modified with relative ease. numberanalytics.comacs.org

The scientific interest in sequences like this compound is often linked to specific, biologically active motifs. The most notable related motif is Asn-Gly-Arg (NGR), which has been identified as a homing sequence for tumor neovasculature. nih.gov Research has shown that NGR-containing peptides selectively bind to the aminopeptidase (B13392206) N (CD13) receptor, which is often upregulated on the surface of tumor endothelial cells. nih.gov This specific interaction has positioned the NGR motif as a valuable tool in medicine for the targeted delivery of chemotherapeutic agents and imaging compounds directly to tumors, thereby enhancing efficacy and potentially reducing systemic toxicity. nih.gov The study of this compound and its permutations thus falls within the broader effort to identify and utilize peptide motifs for therapeutic and diagnostic purposes.

Historical Overview of Tripeptide Motif Discovery in Biological Systems

The journey of peptide research began in the early 20th century with the work of Hermann Emil Fischer, who first hypothesized and proved the existence of the peptide bond. ideal-pharma.eu This foundational discovery paved the way for decades of research focused on synthesizing and understanding the structure of these molecules. ideal-pharma.eu A significant breakthrough occurred in the latter half of the 20th century with the discovery that short, specific peptide sequences, or motifs, could mediate critical biological interactions. ideal-pharma.eu

One of the earliest and most well-known examples is the Arg-Gly-Asp (RGD) tripeptide, identified as a key recognition site for integrins, a family of cell adhesion receptors. nih.gov This discovery highlighted that a minimal sequence of just three amino acids could direct complex cellular processes. The discovery of other tripeptide motifs followed, often through innovative techniques. For instance, the NGR (Asn-Gly-Arg) motif was identified using phage-display technology, where vast libraries of peptides are screened for their ability to bind to a specific target, in this case, the vasculature of tumors in mouse models. nih.gov These discoveries have established that three amino acids can represent an optimal, if not minimal, size for a biological signaling motif, capable of achieving specific and effective interactions with protein receptors. acs.org

| Tripeptide Motif | Discovery Context | Biological Target/Function |

| Arg-Gly-Asp (RGD) | Identified from fibronectin. | Binds to integrin receptors, mediating cell adhesion. nih.gov |

| Asn-Gly-Arg (NGR) | Discovered via phage-display screening in tumor-bearing mice. | Targets the CD13 receptor on tumor vasculature. nih.gov |

| Lys-Pro-Val (KPV) | C-terminal sequence of α-melanocyte-stimulating hormone (α-MSH). | Possesses anti-inflammatory properties. acs.org |

This table summarizes prominent tripeptide motifs, their discovery, and their recognized biological roles.

Foundational Significance of Short Peptidic Scaffolds in Biological Processes

Short peptidic scaffolds are chains of amino acids that provide a structural framework for building more complex functional molecules. nih.gov Their significance lies in their versatility and programmability. Scientists can design and synthesize peptide scaffolds with specific properties and then attach biologically active motifs—like cell adhesion sequences or enzyme cleavage sites—to create materials for specific applications in medicine and biotechnology. nih.govmdpi.comrsc.org

These scaffolds are central to the field of tissue engineering and regenerative medicine. nih.gov For example, designer self-assembling peptides can form three-dimensional nanofiber structures that mimic the natural extracellular matrix, providing an ideal environment for cells to grow, proliferate, and differentiate. nih.govnih.gov By functionalizing these scaffolds with specific motifs, researchers can significantly enhance cellular activities such as attachment, migration, and tissue regeneration. nih.govrsc.org

The foundational importance of these short scaffolds also stems from their role as biological modulators. acs.org Their ability to participate in a wide range of biological processes, from cell signaling to antimicrobial defense, makes them attractive candidates for the development of new therapeutics. numberanalytics.comexplorationpub.com The relatively simple structure of short peptides allows for chemical modifications that can improve their stability and bioavailability, overcoming some of the traditional challenges associated with peptide-based drugs. explorationpub.com This has led to their emergence as a promising class of molecules for creating next-generation therapeutics. mdpi.com

Structure

3D Structure

Properties

CAS No. |

457661-62-0 |

|---|---|

Molecular Formula |

C12H23N7O5 |

Molecular Weight |

345.36 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C12H23N7O5/c13-5-9(21)18-7(4-8(14)20)10(22)19-6(11(23)24)2-1-3-17-12(15)16/h6-7H,1-5,13H2,(H2,14,20)(H,18,21)(H,19,22)(H,23,24)(H4,15,16,17)/t6-,7-/m0/s1 |

InChI Key |

DWUKOTKSTDWGAE-BQBZGAKWSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CN)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CN)CN=C(N)N |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of Gly Asn Arg Sequences

Primary Sequence Analysis and Positional Significance within Peptides

The primary structure, the linear sequence of amino acids, is fundamental to a peptide's function. In the case of Gly-Asn-Arg, the identity and order of these three amino acids are paramount.

This compound (NGR) Motif in Defined Peptide Sequences

The Asn-Gly-Arg (NGR) motif is a well-characterized sequence known to bind to the aminopeptidase (B13392206) N (APN/CD13) receptor, which is often overexpressed on the surface of tumor endothelial cells. researchgate.netresearchgate.netmdpi.com This specific interaction has made NGR-containing peptides valuable tools for targeting therapies and imaging agents to tumors. nih.govmedchemexpress.com

The sequence can undergo a spontaneous post-translational modification where the asparagine residue deamidates, resulting in an isoaspartate-glycine-arginine (isoDGR) motif. nih.goveu.org This transformation is significant as it can alter the peptide's receptor binding preference, shifting it from APN/CD13 to integrins, which are also involved in angiogenesis and tumor progression. plos.orgresearchgate.net This dual-targeting capability, arising from a subtle chemical change, highlights the critical importance of the NGR sequence. plos.org

Several synthetic peptides incorporating the NGR motif have been developed. A common example is the cyclic peptide CNGRCG, where the cysteine residues form a disulfide bridge, constraining the peptide's conformation. researchgate.netmedchemexpress.com Another example is the linear peptide GNGRG. researchgate.net The specific context and flanking residues of the NGR motif can influence its binding affinity and stability. researchgate.netacs.org

| Peptide Sequence | Description | Key Feature |

| CNGRCG | A cyclic peptide where the NGR motif is flanked by cysteine residues forming a disulfide bond. researchgate.netmedchemexpress.com | Constrained conformation due to cyclization. |

| GNGRG | A linear peptide containing the NGR motif. researchgate.net | Flexible structure. |

| isoDGR-containing peptides | Result from the deamidation of NGR peptides, leading to a switch in receptor selectivity. nih.govresearchgate.net | Binds to integrins. |

Integration within Larger Peptide and Protein Frameworks

The this compound sequence is not only found in small, synthetic peptides but also occurs within larger, naturally occurring proteins. nih.govacs.org Its location and the surrounding structural environment within these proteins are crucial for its function.

In human fibronectin, an extracellular matrix protein, an NGR motif is present in the fifth type III domain. researchgate.netacs.org Structural studies have shown that this NGR motif is located on an exposed loop, making it accessible for interactions. researchgate.net The conformation of this loop is stabilized by interactions with the neighboring fourth domain of fibronectin. researchgate.net Interestingly, the NGR motif in fibronectin shares a similar structural conformation to that of the tumor-homing peptide CNGRCG when bound to its receptor, APN. researchgate.net

Another example is human ceruloplasmin, which contains two NGR sequences: 568NGR and 962NGR. nih.gov The accessibility of these motifs differs significantly. The 568NGR sequence is exposed on the protein's surface, while the 962NGR motif is more buried within the protein structure and stabilized by interactions with neighboring amino acids. nih.gov This difference in accessibility can affect their potential for deamidation and subsequent interaction with integrins. nih.gov

The presence of the this compound sequence has also been noted in the protein p27KIP1, a cyclin-dependent kinase inhibitor. Here, the sequence Arg-Asn-Leu-Phe-Gly is part of a motif that recognizes cyclin A, and intramolecular hydrogen bonds are observed between the asparagine and glycine (B1666218) residues. researchgate.net In bovine trypsinogen, a this compound sequence is also present. pnas.orgpnas.org

Theoretical and Experimental Conformational Studies of this compound

The three-dimensional structure of the this compound tripeptide is critical to its biological activity. Both theoretical and experimental methods have been employed to understand its conformational landscape.

The glycine residue, with its single hydrogen atom as a side chain, provides significant conformational flexibility to the peptide backbone. libretexts.org This flexibility allows the NGR motif to adopt various conformations, which can be crucial for binding to different receptors. researchgate.net For instance, the sharp turn observed in the NGR loop of fibronectin is facilitated by the central glycine residue. researchgate.net

Theoretical studies, such as molecular dynamics simulations and quantum mechanical calculations, have been used to explore the possible conformations of this compound and related peptides. nih.govmdpi.comresearchgate.net These studies can predict stable structures and the energetic barriers between them. For example, computational approaches have been used to investigate the structural differences between the two NGR motifs in ceruloplasmin, revealing that the buried 962NGR is locked in a stable conformation by polar interactions with its neighbors. nih.gov

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide direct evidence of the peptide's structure. NMR studies have been used to determine the solution structure of the fibronectin domain containing the NGR motif, confirming its location in an exposed loop. researchgate.net Conformational studies of oligopeptides containing glycine and asparagine have been performed using NMR and molecular dynamics, providing insights into the preferred structures. researchgate.net

Influence of Amino Acid Neighbors on Local Conformation and Stability

The amino acids flanking the this compound core sequence can significantly impact its local conformation, stability, and receptor-binding specificity. researchgate.netacs.orgpeptide.com

The residues adjacent to the asparagine in an Asn-Gly sequence are known to influence the rate of deamidation. researchgate.netplos.org The residue following the glycine, in particular, affects the rate of succinimide (B58015) formation, a key step in the deamidation process. researchgate.net Increasing the size and branching of the side chain of the residue following glycine can decrease the deamidation rate compared to when glycine is followed by another glycine. researchgate.net

The flanking residues also play a role in determining receptor selectivity. researchgate.neteu.org For instance, cyclization of the NGR motif, often achieved by adding cysteine residues at both ends to form a disulfide bridge (e.g., in CNGRC), can increase binding affinity and targeting potential for APN/CD13. researchgate.net The choice of flanking residues can also influence the switch in receptor selectivity from APN/CD13 to integrins upon deamidation to isoDGR. researchgate.net Linear peptides with different flanking residues, such as GisoDGRG, exhibit different binding affinities for various integrin subtypes compared to their cyclic counterparts. eu.org

| Factor | Influence on this compound Motif | Example |

| Flanking Residues | Affect deamidation rate and receptor specificity. researchgate.netresearchgate.net | The residue following glycine influences the rate of conversion to isoDGR. |

| Cyclization | Constrains conformation, can increase binding affinity. researchgate.netnih.gov | The cyclic peptide CNGRC shows enhanced targeting to APN/CD13. |

| Neighboring Protein Domains | Stabilize the conformation of the NGR-containing loop. researchgate.net | The fourth domain of fibronectin stabilizes the NGR loop in the fifth domain. |

Specific Biological Recognition and Interaction Mechanisms of Gly Asn Arg

Receptor-Ligand Binding Characteristics

The Gly-Asn-Arg motif is primarily recognized for its interaction with specific cell surface receptors, which dictates its biological activity and potential for targeted applications.

High-Affinity Interaction with Aminopeptidase (B13392206) N (CD13)

The Asn-Gly-Arg (NGR) motif, a close relative of GNR, demonstrates a notable binding affinity for Aminopeptidase N (APN), also known as CD13. nih.govresearchgate.netnih.gov CD13 is a zinc-dependent metalloprotease that is widely expressed on the surface of various cells, including endothelial cells, epithelial cells, fibroblasts, and myeloid cells. oncotarget.comchapman.edu It plays a crucial role in angiogenesis, the formation of new blood vessels, and is often overexpressed in tumor vasculature. nih.govoncotarget.com This overexpression makes the NGR-CD13 interaction a key target for the delivery of therapeutics to tumors. researchgate.netnih.gov

Furthermore, the conformation of the peptide plays a critical role. Cyclization of NGR peptides, often achieved through disulfide bridges between cysteine residues, has been shown to enhance binding affinity. nih.gov The structural differences between various NGR-containing peptides, influenced by their amino acid sequence, can lead to significant variations in their interaction with CD13. nih.gov

A fascinating aspect of the NGR-CD13 interaction is its context-dependent nature, which appears to be linked to the existence of different CD13 isoforms. oncotarget.com Research indicates that NGR-containing peptides can selectively bind to CD13-positive blood vessels in tumors, while showing negligible interaction with other CD13-rich tissues such as the normal kidney. nih.govoncotarget.com This selectivity suggests that the CD13 isoform expressed on tumor vasculature is distinct from those found in normal tissues. nih.gov

These differences in CD13 isoforms may be due to variations in glycosylation or conformational states. oncotarget.com This differential binding is a key factor in the tumor-homing properties of NGR-based therapeutics, allowing for targeted delivery to cancerous tissues while minimizing effects on healthy cells. researchgate.netresearchgate.net

Molecular Determinants of CD13 Binding Specificity

Synergistic or Independent Interactions with Other Receptors

While the primary receptor for the NGR motif is CD13, there is evidence of interactions with other receptors, which can be either synergistic or independent. A notable secondary interaction is with integrins, particularly after a chemical modification of the NGR sequence. The asparagine (Asn) residue in the NGR motif can undergo a spontaneous deamidation to form an isoaspartate (isoAsp) residue, resulting in the isoDGR motif. nih.govbiologists.com This change leads to a loss of affinity for CD13 and a gain of binding activity for αvβ3 integrin. nih.govnih.gov

This dual-receptor targeting capability, switching from CD13 to integrin recognition, has significant implications. Some NGR peptides have been designed to recognize both CD13 and αvβ3 integrin receptors, potentially enhancing their targeting efficacy. researchgate.net This suggests a complex interplay where the initial interaction with CD13 might be followed by a secondary, stabilizing interaction with integrins, or where different forms of the peptide target different receptors simultaneously.

Comparative Analysis with Other Known Tripeptide Recognition Motifs (e.g., Arg-Gly-Asp)

The Arg-Gly-Asp (RGD) tripeptide is another well-characterized cell recognition motif that primarily interacts with integrins. nih.govsigmaaldrich.com Both NGR and RGD motifs are crucial in cell adhesion and have been extensively explored for targeted drug delivery to tumors. nih.gov

A key difference lies in their primary receptor targets: NGR binds to the CD13 isoform upregulated in tumor vasculature, while RGD specifically recognizes upregulated αvβ3 and αvβ5 integrins on tumor endothelial cells. nih.gov

The NGR motif can, as mentioned, be converted to an isoDGR motif that mimics the RGD sequence, thereby gaining affinity for integrins. biologists.com This "gain-of-function" transition highlights a fascinating link between these two important recognition sequences. biologists.com The table below summarizes the key differences between the NGR and RGD motifs.

| Feature | This compound (NGR) Motif | Arg-Gly-Asp (RGD) Motif |

| Primary Receptor | Aminopeptidase N (CD13) nih.gov | Integrins (e.g., αvβ3, αvβ5) nih.govsigmaaldrich.com |

| Receptor Location | Upregulated on tumor neovasculature nih.gov | Upregulated on tumor endothelial cells nih.gov |

| Key Interaction | Binds to a specific isoform of CD13 on tumor vessels nih.gov | Recognizes a specific sequence on various extracellular matrix proteins sigmaaldrich.com |

| Chemical Instability | Asparagine can deamidate to isoaspartate (isoDGR) nih.govbiologists.com | Generally stable |

| Result of Instability | Loses CD13 affinity, gains αvβ3 integrin affinity nih.gov | Not applicable |

Cellular and Subcellular Localization Modulated by this compound

The this compound motif, as part of larger peptide constructs, can influence the cellular and subcellular localization of molecules it is attached to. When NGR-modified nanoparticles are used, they show a higher intracellular accumulation in cells that overexpress CD13, such as primary brain capillary endothelial cells and certain glioma cells. oncotarget.com This indicates that the NGR motif facilitates receptor-mediated endocytosis, a process where the cell internalizes molecules by the inward budding of its membrane to form vesicles containing the receptor-ligand complex.

Once internalized, the payload can be directed to specific subcellular compartments. For instance, NGR-modified systems have been observed to be internalized into the cytoplasm via the endosomal pathway. nih.gov The precise subcellular destination can be further engineered. For example, by incorporating specific localization signals, lanthipeptides (a class of peptides) have been successfully targeted to the nucleus, the endoplasmic reticulum, and the plasma membrane in human cells. acs.org While not directly involving this compound, this demonstrates the principle of directing molecules to specific subcellular locations.

The ability to control the nuclear transport of proteins is a critical aspect of gene regulation. nih.gov The nuclear localization sequence (NLS) is a key determinant of whether a protein will be imported into the nucleus. nih.gov While there is no direct evidence of this compound acting as a classical NLS, its role in mediating cellular uptake is the first crucial step for any subsequent subcellular trafficking. The context of the entire peptide or protein construct, including the presence of other signaling motifs, will ultimately determine the final subcellular destination. biorxiv.org

Downstream Signaling Pathways Initiated by this compound Interactions

The binding of the tripeptide motif this compound (generically known as NGR) to its cellular receptors initiates a cascade of intracellular events, a process known as signal transduction. These signaling pathways are fundamental in translating an external molecular recognition event into a specific cellular response. The nature of the downstream signaling is contingent on the receptor engaged, primarily aminopeptidase N (CD13) or, following a chemical modification, various integrins. The activation of these pathways ultimately modulates critical cellular functions such as angiogenesis, cell adhesion, migration, and growth.

The primary target for the NGR motif is Aminopeptidase N (CD13), a zinc-dependent ectopeptidase. nih.gov CD13 is frequently overexpressed on the surface of endothelial cells within the neovasculature of tumors, making the NGR-CD13 interaction a key mechanism for targeting these tissues. nih.govmdpi.com CD13 is a known critical regulator of angiogenesis, and its engagement by NGR-containing peptides can influence this process. nih.gov While often exploited for the targeted delivery of cytotoxic agents or imaging probes, the binding event itself can trigger signaling cascades. The interaction can modulate the activity of proteases, which in turn affects various cellular processes, including cell signaling and protein degradation. ontosight.ai

A significant aspect of NGR-mediated signaling involves its spontaneous post-translational modification. The asparagine (Asn) residue in the NGR sequence can undergo a non-enzymatic deamidation, a reaction that converts it into an isoaspartyl residue (isoAsp). biologists.com This chemical change alters the peptide's structure and charge, transforming the NGR motif into isoAsp-Gly-Arg (isoDGR). nih.govbiologists.com This isoDGR sequence is a structural mimic of the well-known Arg-Gly-Asp (RGD) motif, a canonical recognition sequence for a subset of integrin receptors. biologists.com

This "gain-of-function" switch allows the newly formed isoDGR motif to be recognized by and bind to integrins, such as αvβ3 and αvβ5, which are also often overexpressed in tumor endothelial cells. nih.govmdpi.combiologists.com Integrins are transmembrane receptors that serve as a physical and signaling bridge between the extracellular matrix (ECM) and the cell's interior. researchgate.net The activation of integrins by ligands like isoDGR initiates complex downstream signaling pathways. These cascades often involve the recruitment and activation of focal adhesion proteins, which can lead to the phosphorylation of signaling molecules like Vav1. nih.gov Such pathways are central in regulating cell adhesion, migration, differentiation, and survival. researchgate.netnih.gov

Furthermore, sequences containing elements of the this compound motif are found in other critical signaling contexts. For instance, a structural motif identified as Gly-Arg-Gly-Ser-Asn-Tyr-Gly functions as an ATP-regulatory module (ARM) in guanylate cyclase, an enzyme involved in atrial natriuretic factor (ANF) signaling. nih.govcore.ac.uk This module is pivotal for amplifying the hormonal signal by binding ATP, which facilitates the generation of the second messenger cyclic GMP (cGMP). nih.gov In a different context, the protein Par32 in Saccharomyces cerevisiae contains four copies of a glycine-rich motif (Gly-Arg-Gly-Gly-Ala-Gly-Asn-Ile). molbiolcell.org Par32 is a downstream effector of the TORC1 signaling pathway, a central regulator of cellular growth and metabolism, and participates in a feedback mechanism to regulate TORC1 activity. molbiolcell.org

Table 1: Key Molecular Targets of the this compound Motif and its Derivatives

| Target Receptor | Active Binding Motif | Key Associated Cellular Process |

|---|---|---|

| Aminopeptidase N | Asn-Gly-Arg (NGR) | Angiogenesis, Tumor Vasculature Homing nih.gov |

Table 2: Examples of Signaling Pathways Modulated by this compound or Related Motifs

| Signaling Pathway / System | Key Proteins Involved | Functional Outcome |

|---|---|---|

| Integrin Signaling | Integrins, Focal Adhesion Proteins, Vav1 | Regulation of cell adhesion, migration, and survival biologists.comnih.gov |

| Guanylate Cyclase Signaling | Atrial Natriuretic Factor Receptor (ANF-RGC), Guanylate Cyclase | Amplification of hormonal signals via cGMP production nih.govcore.ac.uk |

Enzymatic Processing and Biochemical Stability of Gly Asn Arg Containing Peptides

Proteolytic Cleavage Susceptibility and Specificity

The susceptibility of a peptide bond to cleavage by a protease is determined by the primary sequence of amino acids around the scissile bond. The Gly-Asn-Arg motif contains a basic Arginine residue, which is a primary recognition site for several serine proteases.

Enterokinase (also known as enteropeptidase) is a serine protease that displays high specificity for the C-terminal side of a basic amino acid, typically Lysine (B10760008) or Arginine. Its canonical recognition sequence is -(Asp)4-Lys-, but it can recognize other sequences. Research has identified that enterokinase can indeed recognize and cleave sequences containing elements of the this compound motif.

A patent for enterokinase cleavage sequences has described a preferred polypeptide sequence for enterokinase recognition as Gly-Asn-Tyr-Thr-Asp-Arg-Xaa (where Xaa can be any amino acid) google.comgoogle.com. In this context, the cleavage occurs after the Arginine residue. The presence of preceding acidic residues, such as Aspartic acid, enhances the rate of hydrolysis google.comgoogle.com. While the specific tripeptide this compound itself is not the complete recognition site, it forms a core part of a broader sequence that is effectively hydrolyzed by enterokinase. The enzyme's primary requirement is a basic residue (Arg) at the P1 position (the amino acid just before the cleavage site), which is fulfilled by the this compound sequence.

The light chain of Botulinum Neurotoxin serotype A (BoNT/A-LC) is a zinc-dependent metalloprotease with high substrate specificity. Its primary physiological target is the synaptosomal-associated protein of 25 kDa (SNAP-25), which it cleaves at the Gln197-Arg198 bond, thereby inhibiting neurotransmitter release nih.govuniprot.org. The native cleavage site does not correspond to the this compound sequence.

However, studies on pseudosubstrate inhibitors derived from SNAP-25 have revealed interesting aspects of the interaction with BoNT/A-LC. Research involving the insertion of glycine (B1666218) residues between the P1 (Gln197) and P1' (Arg198) positions of the natural cleavage site in SNAP-25 has shown that such modifications can lead to cleavage resistance nih.govresearchgate.net. Surprisingly, these glycine-inserted peptides not only resisted hydrolysis but also demonstrated an enhanced affinity for the BoNT/A-LC nih.govresearchgate.netresearchgate.net. This suggests that while the this compound sequence is not a substrate for BoNT/A-LC, peptides containing glycine residues near an arginine can still interact strongly with the enzyme's active site cleft, potentially acting as competitive inhibitors. This phenomenon is attributed to the plasticity of the enzyme's substrate-binding cleft, which can accommodate these pseudosubstrates in a manner that allows for tight binding but does not lead to the necessary conformational strain for catalysis nih.gov.

Plasmin is a broad-spectrum serine protease involved in fibrinolysis and the degradation of various extracellular matrix proteins. Its primary cleavage specificity is C-terminal to Lysine and Arginine residues pnas.org. Therefore, the Arginine residue in the this compound sequence makes it a potential target for plasmin-mediated hydrolysis.

The specificity of plasmin is influenced by the amino acids in the positions flanking the cleavage site. While it has a strong preference for basic amino acids (Lys > Arg) at the P1 position, the residues at other positions also play a role pnas.org. For instance, studies on substrate libraries have shown that plasmin has a distinct preference for aromatic amino acids at the P2 position and lysine at the P4 position pnas.org. While no specific data on the direct cleavage of the this compound tripeptide by plasmin was found, the presence of Arginine at the P1 position makes any peptide containing this sequence a putative substrate for plasmin. The efficiency of cleavage would likely be modulated by the amino acids preceding the Glycine.

Botulinum Neurotoxin Serotype A Light Chain (BoNT/A-LC) Interaction and Cleavage Resistance

Impact of this compound Context on Protease Activity

The efficiency and specificity of proteolytic cleavage are not solely determined by the amino acid at the scissile bond but are significantly influenced by the "context," meaning the residues flanking the core recognition sequence.

For proteases like Factor Xa, which recognizes an Ile-(Glu or Asp)-Gly-Arg sequence, the context is clearly defined and crucial for efficient cleavage sigmaaldrich.combitesizebio.com. Although not specific to the enzymes listed above, studies on activated protein C (APC) demonstrate the importance of flanking residues. In the cleavage of Factor VIIIa at Arg336, substitutions of residues at the P1' and P2' positions (immediately following the cleavage site) had marked effects on the cleavage rate. For instance, replacing the P1' residue with Gly dramatically reduced the cleavage rate, suggesting that the side chain volume at this position is critical for active site engagement nih.gov. Similarly, for antiplasmin-cleaving enzyme (APCE), the rate of cleavage of its substrate is significantly influenced by an Arginine residue at the P6 or P7 position, demonstrating that residues relatively distant from the cleavage site can impact catalytic efficiency nih.govnih.govacs.org.

These findings underscore a general principle in proteomics: the amino acids surrounding a core recognition motif like this compound can significantly modulate the affinity and catalytic rate of a protease. The specific nature of these flanking residues can either enhance or hinder the binding of the substrate to the enzyme's active site and the subsequent hydrolysis of the peptide bond.

Non-Enzymatic Degradation Pathways Affecting this compound

Peptides containing the this compound sequence are susceptible to non-enzymatic degradation, primarily through the deamidation of the Asparagine (Asn) residue. This spontaneous reaction is highly dependent on the local sequence and conformation.

The deamidation of asparagine is a common post-translational modification that occurs under physiological conditions nih.gov. It proceeds through the formation of a five-membered succinimide (B58015) (cyclic imide) intermediate google.comacs.org. This intermediate is formed by the nucleophilic attack of the backbone nitrogen atom of the adjacent amino acid on the side-chain carbonyl group of asparagine google.comacs.org. The succinimide intermediate is then hydrolyzed to form a mixture of aspartyl (Asp) and isoaspartyl (isoAsp) residues, with the latter typically being the major product in a ratio of approximately 3:1 nih.gov.

The rate of this degradation is profoundly influenced by the identity of the C-terminal flanking amino acid. Sequences where asparagine is followed by an amino acid with a small, flexible side chain, such as Glycine (Asn-Gly), are particularly prone to rapid deamidation google.comnih.govacs.org. The flexibility of the glycine residue facilitates the formation of the succinimide ring. Therefore, the Asn-Arg portion of the this compound sequence is not the primary site of this instability; rather, it is the implicit presence of a residue following the Arginine in a larger peptide that would dictate the rate. However, the inherent Asn-Gly-like character within the broader context of peptides containing this sequence makes them susceptible. For example, a peptide with the sequence Arg-Cys-Asn-Ser-Gly-Arg-Phe-Asn-Gly-Gly was shown to have subsequences prone to deamidation google.com.

Interestingly, the conformation of the peptide can have a significant impact on the rate of deamidation. In a study involving a cyclic peptide with the sequence Lys-Asn-Gly-Arg-Glu-NH2, the deamidation rate was observed to be low, despite the presence of the highly labile Asn-Gly sequence nih.gov. This suggests that conformational constraints imposed by the cyclic structure can limit the flexibility required for the formation of the succinimide intermediate, thereby stabilizing the asparagine residue against deamidation.

| Degradation Pathway | Key Features | Resulting Products | Factors Influencing Rate |

| Asparagine Deamidation | Formation of a cyclic succinimide intermediate via nucleophilic attack of the backbone nitrogen. | Mixture of L-aspartyl and L-isoaspartyl residues. | - C-terminal flanking residue: Glycine and Serine significantly accelerate the rate. - Peptide conformation: Constrained or rigid structures can inhibit the reaction. - pH and temperature: Reaction is accelerated at neutral to alkaline pH and higher temperatures. |

Deamidation of Asparagine Residues within this compound Sequences

Deamidation is a non-enzymatic post-translational modification that affects asparagine (Asn) residues in peptides and proteins. nih.gov This chemical alteration is a significant concern for peptides containing the Asn-Gly (NG) sequence, as it can lead to a loss of biological function. nih.govacs.org The process typically occurs under physiological conditions and involves the formation of a cyclic succinimide intermediate, which then hydrolyzes to produce a mixture of aspartic acid (Asp) and the atypical isoaspartic acid (isoAsp) residues, usually in a 1:3 ratio. nih.govacs.org

The rate of deamidation is highly dependent on the amino acid that follows the asparagine residue. nih.gov The Asn-Gly sequence is particularly susceptible to rapid deamidation. acs.orgnih.gov Studies have shown that the half-life of a peptide containing an -Asn-Gly- sequence can be as short as approximately 8 hours under typical digestion conditions (37°C). nih.gov In one study, peptides with -Asn-Gly- sequences exhibited a 70-80% degree of deamidation after a standard 12-hour tryptic digestion. nih.gov

The deamidation of the Asn residue in a linear NGR motif can result in the formation of isoDGR and DGR, leading to a change in peptide bond length and charge. nih.gov This alteration can cause a loss of binding affinity to its target receptor, CD13, and a gain of binding activity to αvβ3-integrin. nih.gov The flexibility of the peptide chain and the nature of the amino acid C-terminal to the asparagine residue strongly influence the rate of this reaction. acs.org

The structural conformation of the peptide also plays a crucial role. For instance, the distance between the main-chain nitrogen of the residue following Asn and the amide carbon of the Asn side chain is a key parameter in predicting deamidation rates. nih.gov

Table 1: Comparative Deamidation Rates of Asparaginyl Residues in Model Peptides

| Peptide Sequence | Deamidation Half-life (at 37°C, pH 7.4) | Reference |

| Gly-Arg-Asn-Arg-Gly | 11 days | pnas.org |

| Gly-Lys-Asn-Lys-Gly | 3 months | pnas.org |

| Gly-Ala-Asn-Ala-Gly | 40 days | pnas.org |

| Gly-Thr-Asn-Glu-Gly | 22 days | pnas.org |

| Synthetic SLNGEWR | ~8 hours (under digestion conditions) | nih.gov |

| Saga peptide (in P-dimer) | 1.6 days | acs.org |

| Saga peptide (isolated) | 61 days | acs.org |

This table presents data on the deamidation rates of asparagine residues in different peptide sequences, highlighting the influence of neighboring amino acids.

Chemical Cleavage of Amide Bonds at Specific Residues

Beyond deamidation, the peptide backbone of this compound containing peptides can be susceptible to chemical cleavage at specific residues, which can impact their structural integrity and function.

One notable example is the cleavage of the peptide bond at the C-terminus of arginine residues. A chemical method has been developed for the selective cleavage of the amide backbone at C-terminal Arg residues under mild, aqueous conditions. nih.govacs.org This reaction is chemoselective for arginine and highly specific for the C-terminal position. nih.govacs.org The process involves the reaction of the guanidinium (B1211019) group of arginine with 9,10-phenanthrenequinone, which, in the presence of a base like sodium hydroxide, leads to the cleavage of the peptide bond. nih.govacs.org While this method is selective, optimization of the base concentration is crucial to avoid side reactions, such as the hydrolysis of the asparagine side chain to aspartic acid. nih.govacs.org

Another point of cleavage susceptibility is at Asn-Gly bonds, which can be cleaved by hydroxylamine (B1172632) at an alkaline pH. researchgate.net This reaction proceeds through the formation of a succinimide intermediate from the asparaginyl side chain, which is then susceptible to nucleophilic attack by hydroxylamine. researchgate.net This method tends to produce large peptide fragments due to the relative infrequency of the Asn-Gly pairing in proteins. researchgate.net

Furthermore, Asn-Gln bonds can be cleaved by vacuolar processing enzyme (VPE), a cysteine endopeptidase. nih.gov This enzymatic cleavage has been observed to produce multiple functional proteins from a single precursor. nih.gov

Aspartimide formation is another side reaction that can affect aspartate residues, particularly when followed by residues like Gly, Asn, Gln, or Arg. iris-biotech.de This reaction can be catalyzed by both acids and bases and can lead to a mixture of D- and L-, α- and β-peptides. iris-biotech.de

Strategies for Enhancing In Vitro and In Vivo Stability of this compound Peptides

Given the inherent instabilities of peptides, various strategies have been developed to enhance their stability both in laboratory settings and within biological systems. These modifications aim to protect the peptide from enzymatic degradation and chemical modifications, thereby prolonging their half-life and preserving their biological activity. nih.govrsc.org

Table 2: Strategies for Enhancing Peptide Stability

| Strategy | Description | Impact on Stability | References |

| Cyclization | Forming a cyclic structure through head-to-tail or side-chain-to-side-chain linkages. | Reduces peptide bond flexibility and protects against enzymatic degradation. | nih.govrsc.orgresearchgate.netacs.org |

| D-Amino Acid Substitution | Replacing L-amino acids with their D-enantiomers. | Creates peptides that are resistant to proteases. | rsc.orgacs.orgnih.gov |

| N-Methylation | Adding a methyl group to the amide nitrogen of the peptide backbone. | Increases resistance to proteolytic cleavage. | rsc.orgacs.org |

| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. | Protects from enzymatic degradation, increases half-life and stability, and reduces immunogenicity. | nih.gov |

| Incorporation of Unnatural Amino Acids | Including amino acids not naturally found in proteins, such as β-amino acids or bulky amino acids. | Can block enzymatic cleavage sites. | rsc.orgacs.org |

| Amide Bond Mimetics | Replacing amide bonds with structures like thioamides or triazoles. | Prevents hydrolysis by proteases. | acs.org |

| Terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus. | Can increase stability and resistance to exopeptidases. | frontiersin.org |

| Amino Acid Substitution | Replacing susceptible amino acids with more stable ones, for example, substituting Gly with Leu in an Asn-Gly sequence. | Can significantly slow down deamidation. | google.com |

| Dimerization/Multimerization | Creating dimeric or multimeric forms of the peptide. | Can lead to higher receptor affinity and prolonged circulation time. | nih.gov |

One of the most effective strategies is cyclization . nih.govresearchgate.net Creating a cyclic peptide, for instance through a disulfide bridge or an amide bond, reduces the flexibility of the peptide backbone. nih.gov This conformational constraint can protect the peptide from enzymatic degradation and can also prevent the spontaneous deamidation of asparagine by reducing the potential for the backbone amino group to attack the Asn side chain. nih.gov

The incorporation of D-amino acids is another widely used method to confer resistance to proteases, which typically recognize only L-amino acids. rsc.orgnih.gov Similarly, N-methylation of the peptide backbone can hinder the action of proteases. rsc.org

PEGylation , the attachment of polyethylene glycol chains, is a powerful technique to increase the hydrodynamic size of the peptide, which protects it from enzymatic degradation and renal clearance, thereby extending its circulating half-life. nih.gov It also enhances the hydrophilicity of the compound. nih.gov

Modifying the peptide sequence by substituting labile amino acids is a direct approach to prevent degradation. For example, replacing the glycine in a destabilizing Asn-Gly sequence with a bulkier amino acid like leucine (B10760876) can significantly increase the peptide's stability by sterically hindering the deamidation reaction. google.com

Terminal modifications , such as N-terminal acetylation and C-terminal amidation, can protect the peptide from degradation by exopeptidases. frontiersin.org Finally, creating dimeric or multimeric versions of the peptide can enhance its binding affinity to its target and prolong its retention time in the target tissue. nih.gov

Advanced Research Methodologies for Gly Asn Arg Peptidic Systems

Chemical Synthesis and Functionalization Protocols

The creation of well-defined Gly-Asn-Arg peptide constructs for research and therapeutic applications relies on precise chemical synthesis and subsequent modification for targeted delivery or detection.

To mitigate these issues, several optimization strategies have been developed. The use of bulkier protecting groups for the asparagine side chain, such as the trityl (Trt) group, can sterically hinder aspartimide formation. amidetech.comiris-biotech.de Additionally, modifying the deprotection conditions, for instance by replacing piperidine (B6355638) with a weaker base like morpholine, has been shown to suppress the side reaction. iris-biotech.de The coupling of arginine, with its bulky guanidinium (B1211019) side chain protected by groups like 2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl (Pbf), also requires optimization. amidetech.comrsc.org The use of efficient coupling activators and automated fast-flow synthesis platforms can enhance coupling yields and reduce reaction times, further minimizing the opportunity for side reactions. amidetech.com

| Parameter | Standard Condition | Optimized Condition/Strategy | Rationale | Reference |

|---|---|---|---|---|

| Asn Protecting Group | Trityl (Trt) | Trityl (Trt) or other bulky groups | Sterically hinders intramolecular cyclization to form aspartimide. | amidetech.comiris-biotech.de |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Morpholine; or 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) added | Morpholine is a weaker base, reducing the rate of aspartimide formation. DBU can help ensure complete deprotection. | iris-biotech.de |

| Arg Coupling | Standard activators (e.g., HBTU) | Pre-activation with Oxyma Pure/DIC | Improves the efficiency of coupling the bulky arginine residue. | rsc.org |

| Synthesis Platform | Manual or standard automated | Automated fast-flow peptide synthesizer | Reduces reaction times and improves reagent delivery, minimizing secondary events like aggregation. | amidetech.com |

The this compound motif serves as a homing sequence, guiding conjugated molecules to specific cells. nih.govacs.org Bioconjugation chemistry is employed to attach various payloads, such as imaging agents, nanoparticles, or cytotoxic drugs, to the peptide. bionordika.fi A common strategy involves linking a chelating agent, like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to the peptide's N-terminus. researchgate.net This allows for stable radiolabeling with metallic isotopes for use in positron emission tomography (PET) or other nuclear imaging modalities. researchgate.net

Another widely used technique is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, which can protect the peptide from enzymatic degradation and increase its circulatory half-life. nih.gov The choice of conjugation chemistry depends on the available functional groups on the peptide and the payload. wiley-vch.de While the side chains of Gly, Asn, and Arg are not typically used for direct conjugation, the N-terminal amine is a common reaction site. wiley-vch.de Alternatively, the peptide sequence can be extended with other amino acids, like cysteine or lysine (B10760008), to provide unique reactive handles (a thiol or primary amine, respectively) for site-specific modification. bionordika.fi Modern techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," offer high efficiency and specificity for creating stable triazole linkages in bioconjugates. bionordika.fi

Optimized Solid-Phase Peptide Synthesis (SPPS) for this compound Constructs

Biophysical Techniques for Elucidating Binding Kinetics and Thermodynamics

Understanding the precise nature of the interaction between this compound peptides and their receptors is critical for designing effective targeted agents. Several biophysical techniques are instrumental in quantifying these interactions.

Surface Plasmon Resonance (SPR) : SPR is a powerful, label-free technique for monitoring binding events in real-time. It provides detailed kinetic data, including the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is calculated. ox.ac.uk This method has been essential in characterizing the binding of NGR-containing peptides to their receptors and in screening fragment libraries for potential binders. whiterose.ac.uk

Isothermal Titration Calorimetry (ITC) : ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.gov It directly determines the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) of binding. From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, offering deep insights into the forces driving the interaction. ITC studies have been used to characterize the thermodynamics of various receptor-ligand interactions, revealing affinities in the nanomolar to micromolar range. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides atomic-level information about binding interactions. By monitoring chemical shift perturbations in ¹H-¹⁵N HSQC spectra of an isotope-labeled protein upon titration with the peptide ligand, the specific amino acid residues at the binding interface can be identified. nih.gov NMR can also reveal conformational changes in the peptide or its receptor upon complex formation and can be used to determine binding constants for weaker interactions. pnas.org

| Technique | Key Parameters Measured | Typical Findings for Peptide-Receptor Interactions | Reference |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | k_on, k_off, K_D | Provides real-time kinetics; K_D values often in the nanomolar range for specific interactions. | ox.ac.ukwhiterose.ac.uk |

| Isothermal Titration Calorimetry (ITC) | K_D, ΔH, ΔS, Stoichiometry (n) | Reveals the thermodynamic driving forces (enthalpic vs. entropic) of binding. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, K_D, conformational changes | Identifies specific residues involved in the interaction and structural changes upon binding. | nih.gov |

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational methods are indispensable for visualizing and understanding the interactions of this compound peptides at a molecular level, complementing experimental data.

Molecular Docking : This technique predicts the preferred orientation and conformation (the "pose") of a peptide when bound to its receptor target. ijprajournal.com Docking algorithms score different poses based on factors like electrostatic compatibility and hydrogen bonding. Studies on related peptides have successfully predicted binding modes, identifying crucial hydrogen bonds and salt bridge interactions between the peptide and receptor residues. ijprajournal.com For example, a computational study of a similar tripeptide, Arginyl-Glycyl-Asparagine, identified ten potential hydrogen bonds and a key salt bridge with the CD44 receptor. ijprajournal.com

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a peptide-receptor complex over time, providing a dynamic view of the interaction. nih.gov These simulations, which can span from nanoseconds to microseconds, are used to assess the stability of binding poses predicted by docking, analyze conformational flexibility, and investigate the role of solvent molecules. nih.govpnas.org For the NGR motif, computational studies using Density Functional Theory (DFT) have delved into the mechanism of asparagine deamidation, a critical degradation pathway. nih.gov These calculations revealed a potential catalytic role for the arginine side chain in facilitating the reaction, providing a molecular basis for the observed instability of the Asn-Gly sequence. nih.gov

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Arg-Gly-Asn with CD44 receptor | Predicted binding pose with 10 hydrogen bonds and 1 salt bridge. | ijprajournal.com |

| Density Functional Theory (DFT) | Cyclic NGR peptide deamidation | Identified a reaction pathway where the Arg side chain and phosphate (B84403) buffer catalyze succinimide (B58015) formation. | nih.gov |

| Molecular Dynamics (MD) | Peptides on gold nanoparticles | Studied the effect of peptide length and sequence on adsorption and conformation at a nano-bio interface. | d-nb.info |

| Molecular Dynamics (MD) | Amyloid-forming peptides | Investigated the role of side-chain interactions and backbone flexibility in the early steps of peptide aggregation. | pnas.org |

In Vitro Assays for Evaluating Enzymatic Cleavage and Binding Affinity

In vitro assays are fundamental for the initial screening and characterization of this compound peptides, providing essential data on their biological activity and stability.

Enzymatic Cleavage Assays : To assess the stability of a peptide, it is incubated in biological fluids like human plasma or in the presence of specific proteases. oup.com The rate of degradation is monitored over time, typically by separating the intact peptide from its cleavage products using High-Performance Liquid Chromatography (HPLC) and quantifying them with Mass Spectrometry (MS). oup.com These assays are crucial for identifying metabolic liabilities, such as susceptibility to cleavage by enzymes like dipeptidyl peptidase IV (DPPIV) or cathepsins. oup.comhzdr.de For instance, studies have shown that the Asn-Gly bond can be chemically cleaved by hydroxylamine (B1172632), and asparaginyl endopeptidases specifically hydrolyze the peptide bond on the C-terminal side of asparagine residues. researchgate.netresearchgate.net

Binding Affinity Assays : Competitive binding assays are the standard for determining a peptide's affinity for its receptor. researchgate.net In a typical setup, a radiolabeled or fluorescently tagged ligand with a known high affinity for the receptor is incubated with the receptor source (e.g., cells or isolated membranes). The unlabeled this compound test peptide is then added at increasing concentrations to compete for binding with the labeled ligand. The concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand is its IC₅₀ value. researchgate.net This value is a measure of the peptide's binding potency. For example, similar assays using RGD peptides have determined IC₅₀ values in the low nanomolar range for integrin receptors. researchgate.net

| Assay Type | Purpose | Methodology | Key Readout | Reference |

|---|---|---|---|---|

| Enzymatic Stability Assay | Evaluate resistance to degradation. | Incubation with proteases or plasma, followed by HPLC-MS analysis. | Peptide half-life (t₁/₂). | oup.comgoogle.com |

| Competitive Binding Assay | Determine binding affinity/potency. | Displacement of a labeled ligand from the target receptor by the test peptide. | IC₅₀ value. | researchgate.net |

| Enzymatic Cleavage Specificity | Identify specific cleavage sites. | Incubation with a specific protease (e.g., asparaginyl endopeptidase) and analysis of fragments. | Identification of cleavage products. | researchgate.net |

Future Directions and Translational Research Perspectives for Gly Asn Arg

Rational Design of Gly-Asn-Arg Analogs with Modulated Specificity

The rational design of peptide analogs is a cornerstone of modern drug discovery, aiming to enhance potency, stability, and target specificity. For this compound, a key consideration is the inherent chemical instability of the asparagine (Asn) residue when it is adjacent to a glycine (B1666218) (Gly) residue. The Asn side chain can undergo a spontaneous, non-enzymatic deamidation reaction to form a succinimide (B58015) intermediate, which then hydrolyzes to a mixture of aspartic acid (Asp) and isoaspartic acid (isoAsp) residues. nih.govpnas.org This modification alters the peptide's structure and charge, which can dramatically change its biological activity. For instance, the well-studied Asn-Gly-Arg (NGR) motif loses its affinity for its primary receptor, aminopeptidase (B13392206) N (CD13), upon deamidation, while gaining affinity for αvβ3 integrins. nih.gov

Strategies for designing this compound analogs are centered on improving stability and modulating biological activity. These approaches include amino acid substitutions, conformational constraints, and conjugation to larger molecules.

Amino Acid Substitution: Replacing specific amino acids in the this compound sequence is a primary strategy to enhance stability and tune receptor specificity. Substituting the labile Asn residue can prevent deamidation. Furthermore, incorporating D-amino acids in place of the natural L-amino acids can significantly increase resistance to degradation by proteases, a common challenge with peptide-based therapeutics. nih.gov The choice of substitution can also influence binding affinity; for example, replacing phenylalanine with more aromatic residues in one peptide inhibitor was shown to increase its potency. nih.gov

Conformational Constraints: Linear peptides are often flexible, which can lead to lower binding affinity and susceptibility to enzymatic degradation. Introducing conformational constraints, such as cyclization, can lock the peptide into a bioactive conformation, increasing its affinity for a target receptor and enhancing its stability. nih.gov The related NGR motif is often used in a cyclic form (e.g., CNGRC) for this reason.

Chemical Modifications and Conjugation: Modifications like PEGylation (attaching polyethylene (B3416737) glycol chains) can protect peptides from enzymatic breakdown and increase their half-life in circulation. nih.gov Another approach involves fusing the peptide sequence to larger molecules. For example, a Gly-Asn-Gly-Arg sequence has been used as a linker to fuse a peptide to an antibody, demonstrating how such sequences can be incorporated into larger, multifunctional proteins. acs.org

Table 1: Strategies for Rational Design of this compound Analogs

| Design Strategy | Rationale and Objective | Potential Outcome | Relevant Findings |

|---|---|---|---|

| Asn Substitution | Prevent deamidation to increase chemical stability and maintain a consistent biological activity profile. | Enhanced shelf-life and predictable in vivo function. Avoidance of off-target effects caused by degradation products. | The Asn-Gly sequence is known to be prone to deamidation, altering receptor specificity. nih.govpnas.org |

| D-Amino Acid Scanning | Increase resistance to proteolytic degradation, thereby extending the peptide's biological half-life. | Improved bioavailability and sustained therapeutic effect. | D-amino acid substituted peptides often show enhanced antimicrobial activity compared to their L-diastereomers. nih.gov |

| Cyclization | Constrain the peptide backbone to favor a bioactive conformation, increasing receptor affinity and stability. | Higher potency and selectivity for the target receptor. | Cyclic NGR peptides have been extensively developed for targeted imaging and therapy. nih.gov |

| Fusion to Proteins/Nanoparticles | Create multifunctional agents with novel properties, such as improved targeting or effector functions. | Development of antibody-peptide conjugates or targeted nanoparticles for drug delivery. | Sequences can be incorporated as linkers in fusion proteins acs.org or used to functionalize nanoparticles. nih.gov |

Exploration of this compound Functionality in Emerging Biological Paradigms

While the Asn-Gly-Arg (NGR) motif is well-characterized as a homing sequence for tumor vasculature by targeting the CD13 receptor, the specific biological function of the isomeric this compound (GNR) sequence is less understood. nih.gov Future research is poised to explore its role in novel biological contexts, potentially revealing functions distinct from its well-known isomer.

The primary paradigm for NGR is in angiogenesis, where it targets CD13 on activated endothelial cells. nih.gov Given the subtle yet critical difference in sequence, GNR may exhibit modulated affinity for CD13 or interact with entirely different cell-surface receptors. The presence of Arg-Asn-Gly sequences within larger proteins suggests potential endogenous roles. pnas.orgpnas.org For instance, short peptide motifs can be "cryptic," meaning they are inactive in the context of the parent protein but become active upon proteolytic release, acting as signaling molecules in processes like cell-to-cell communication. oup.com

An emerging concept in peptide biology is the functional switching that can occur due to post-translational or chemical modifications. The deamidation of NGR to isoDGR/DGR, which switches its targeting from CD13 to integrins, is a prime example. nih.gov A similar investigation into GNR and its potential degradation products could uncover new biological pathways. It is plausible that GNR or its metabolites could regulate different cellular processes. Functional amino acids and their metabolites are known to play key regulatory roles in major cell signaling pathways that control protein synthesis, nutrient sensing, and cell growth. researchgate.net

Table 2: Comparison of NGR and Potential GNR Functionality

| Feature | Known Function of Asn-Gly-Arg (NGR) | Hypothesized/Exploratory Function of this compound (GNR) |

|---|---|---|

| Primary Target | Aminopeptidase N (CD13) on tumor neovasculature. nih.gov | Potentially altered affinity for CD13, or novel targets such as other peptidases or cell-surface receptors. |

| Biological Process | Angiogenesis, tumor homing. nih.gov | Could be involved in different signaling pathways, inflammation, or tissue repair, based on unidentified targets. |

| Functional Switching | Deamidation to isoDGR/DGR leads to a gain of function, binding to αvβ3 integrins. nih.gov | The deamidation of the G-N sequence could create novel peptide species with unique biological activities yet to be discovered. |

| Endogenous Role | Serves as a homing motif. | May exist as a cryptic peptide within larger proteins, released to act as a local signaling molecule. pnas.orgoup.com |

Development of Novel Research Tools and Probes Based on this compound

Building on its potential for specific biological interactions, the this compound sequence can be leveraged to create a new generation of research tools and probes. These tools are essential for identifying the peptide's binding partners, visualizing its localization in biological systems, and translating its targeting capabilities into practical applications. The extensive work on NGR-based probes provides a robust framework for the development of GNR-based counterparts. nih.govacs.org

Imaging Probes: By conjugating this compound to imaging agents such as fluorophores (for microscopy) or radioisotopes (for PET or SPECT imaging), researchers can create probes to track the peptide's distribution in real-time. nih.gov If GNR is found to accumulate in specific tissues or cell types, these probes would be invaluable for both basic research and potentially for clinical diagnostics.

Targeted Delivery Vehicles: If GNR demonstrates a specific homing property, it can be used as a ligand to guide therapeutic or diagnostic payloads. This involves attaching the peptide to drug-delivery systems like liposomes or nanoparticles, which can carry chemotherapeutics, cytokines, or other agents directly to the target site, enhancing efficacy while minimizing systemic toxicity. nih.gov

Affinity-Based Probes: To identify the unknown cellular receptors or binding partners of this compound, affinity probes can be developed. This typically involves immobilizing the GNR peptide on a solid support (like beads) to perform pull-down assays from cell lysates, followed by mass spectrometry to identify the captured proteins. This is a critical step in elucidating the peptide's mechanism of action.

Table 3: Potential Research Tools and Probes Based on this compound

| Tool/Probe | Development Technology | Research Application |

|---|---|---|

| Fluorescent Probes | Conjugation of GNR to a fluorescent dye (e.g., FITC, Cy5). | Visualizing peptide uptake and localization in cells and tissues via fluorescence microscopy; flow cytometry. |

| Radiolabeled Tracers | Chelation of a radioisotope (e.g., 68Ga, 64Cu) to a GNR-DOTA conjugate. | Non-invasive, whole-body imaging using PET/SPECT to determine in vivo biodistribution and target engagement. nih.gov |

| Targeted Nanoparticles | Functionalization of nanoparticle surfaces (e.g., silica, liposomes) with the GNR peptide. | Targeted delivery of drugs or imaging contrast agents to specific cell populations, potentially for cancer therapy. nih.gov |

| Affinity Chromatography Matrix | Immobilization of the GNR peptide onto a solid support (e.g., agarose (B213101) beads). | Identification of GNR-binding proteins from cell or tissue extracts to discover its molecular target(s). |

Q & A

Q. What are the established protocols for synthesizing and characterizing Gly-Asn-Arg (GNR) tripeptides in vitro?

- Methodological Answer : GNR synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, reverse-phase HPLC is used for purification, with purity confirmed via analytical HPLC (>95%). Structural validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) to resolve stereochemistry. For reproducibility, document solvent systems, coupling reagents (e.g., HBTU/HOBt), and cleavage conditions in detail .

Q. What in vitro assays are commonly used to assess the biological activity of GNR?

- Methodological Answer : Integrin-binding assays (e.g., ELISA with immobilized integrins like αvβ3 or α5β1) and cell adhesion assays using fibronectin-coated plates are standard. Quantify adhesion inhibition by comparing GNR to RGD-containing peptides (positive controls) . Surface plasmon resonance (SPR) can measure binding kinetics (, /). Include negative controls (scrambled peptides) to validate specificity .

Advanced Research Questions

Q. How can researchers design experiments to resolve conflicting data on GNR's receptor specificity across different cell types?

- Methodological Answer : Conduct systematic cross-validation:

- Test GNR in multiple cell lines (e.g., HUVECs, HeLa) with varying integrin expression profiles.

- Use competitive binding assays with labeled RGD peptides to identify displacement efficacy.

- Combine biophysical methods (e.g., isothermal titration calorimetry (ITC) for affinity measurements) with functional assays (e.g., migration/wound healing).

- Analyze conformational flexibility via circular dichroism (CD) under physiological conditions to assess structural stability .

Q. What computational strategies are recommended to model GNR's interaction with integrin receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, HADDOCK) can predict binding poses, while molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) assess stability over time.

- Parameterize force fields using quantum mechanical calculations (e.g., DFT) for accurate charge distribution.

- Validate predictions with alanine-scanning mutagenesis of integrin residues.

- Cross-reference with cryo-EM or X-ray crystallography data if available .

Q. How should researchers approach the identification of GNR's bioactive conformation in physiological environments?

- Methodological Answer :

- Use NMR spectroscopy in buffer systems mimicking physiological conditions (e.g., pH 7.4, 150 mM NaCl) to resolve solution-state conformations.

- Compare with solid-state NMR or X-ray crystallography data (if crystallizable).

- Employ metadynamics simulations to explore free-energy landscapes and identify dominant conformers.

- Validate bioactive conformations via structure-activity relationship (SAR) studies using constrained analogs (e.g., cyclized GNR) .

Q. What experimental controls are critical when investigating GNR's role in signaling pathways?

- Methodological Answer :

- Include scrambled-sequence peptides (e.g., Arg-Asn-Gly) to rule out nonspecific effects.

- Use integrin-blocking antibodies (e.g., LM609 for αvβ3) to confirm receptor dependency.

- Employ siRNA knockdown of target integrins to establish causality.

- Quantify downstream signaling (e.g., FAK phosphorylation via Western blot) with time-course analyses .

Data Analysis and Contradiction Resolution

Q. How can researchers address discrepancies in GNR's reported efficacy across independent studies?

- Methodological Answer :

- Perform meta-analysis to identify variables (e.g., peptide purity, cell passage number, assay conditions).

- Replicate studies using standardized protocols (e.g., ATCC cell lines, pre-validated reagents).

- Use orthogonal assays (e.g., SPR + flow cytometry) to confirm binding and functional outcomes.

- Publish raw datasets and analysis scripts to enable transparency and reproducibility .

Integration of Multidisciplinary Approaches

Q. What frameworks support the integration of computational modeling and experimental data for GNR studies?

- Methodological Answer : Adopt iterative cycles of prediction and validation:

- Generate hypotheses using in silico screens (e.g., virtual mutagenesis).

- Test predictions via site-directed mutagenesis and SPR binding assays.

- Refine models using experimental values and MD trajectories.

- Use tools like PyMOL or ChimeraX for structural visualization and alignment with known integrin-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.